2,2-Difluorocycloheptan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorocycloheptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-7(9)5-3-1-2-4-6(7)10/h6H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSFVFBQIOSZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Fluorine Atom Incorporation in Organic Molecules for Academic Study
The incorporation of fluorine into organic molecules is a subject of intense academic interest due to the profound effects this small but highly electronegative atom can exert on a molecule's properties. tandfonline.com Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. nih.gov This can impact various physicochemical properties, including acidity/basicity (pKa), lipophilicity, and metabolic stability. tandfonline.comnih.gov
From a research perspective, the substitution of hydrogen with fluorine, which has a comparable van der Waals radius (1.47 Å for fluorine versus 1.20 Å for hydrogen), allows for structural modifications without significant steric changes. tandfonline.com This "hydrogen mimicry" is a powerful tool for probing molecular interactions and biological activity. The exceptional strength of the carbon-fluorine (C-F) bond also imparts increased thermal and oxidative stability to fluorinated compounds, making them robust subjects for various experimental conditions. nih.govlew.ro
Academic studies have extensively documented how fluorination can lead to:
Altered Basicity: The introduction of fluorine can lower the pKa of nearby amino groups, which can be a critical factor in studies of reaction mechanisms and intermolecular interactions. tandfonline.com
Enhanced Metabolic Stability: The strength of the C-F bond makes it less susceptible to enzymatic cleavage, a property that is extensively studied in the context of designing more robust molecules for various applications. tandfonline.comnih.gov
Modified Conformational Preferences: The stereoelectronic effects of fluorine can influence the conformational landscape of a molecule, providing researchers with a tool to study the relationship between molecular shape and properties.
These unique attributes have made organofluorine compounds central to a wide range of academic research, from fundamental studies of reaction kinetics to the exploration of novel materials. lew.ro
An Overview of Cyclic Amine Scaffolds As Subjects of Research in Organic and Medicinal Chemistry
Saturated cyclic amines, such as pyrrolidines, piperidines, and azepanes, are fundamental structural motifs that are subjects of extensive research in organic and medicinal chemistry. nih.govresearchgate.net Their prevalence in a vast number of natural products and biologically active compounds underscores their significance as research targets. nih.gov These scaffolds provide a three-dimensional framework that is crucial for molecular recognition and interaction with biological systems.
In academic research, cyclic amines are explored for a variety of reasons:
Synthetic Methodology Development: The development of novel and efficient methods for the synthesis of substituted and functionalized cyclic amines is a major focus of organic chemistry research. nih.gov This includes the exploration of stereoselective and regioselective reactions to create complex and diverse molecular architectures. nih.gov
Conformational Analysis: The conformational flexibility and rigidity of different cyclic amine systems are extensively studied to understand how ring size and substitution patterns influence their three-dimensional structure and, consequently, their reactivity and biological activity. bham.ac.uk
Scaffold-Based Drug Design: In medicinal chemistry research, cyclic amines serve as versatile scaffolds for the design and synthesis of new therapeutic agents. dntb.gov.uaresearchgate.net By modifying the substituents on the cyclic amine core, researchers can systematically explore the structure-activity relationships of a compound series.
The ability to introduce a wide range of functional groups onto the cyclic amine framework makes them ideal platforms for creating libraries of compounds for high-throughput screening and for studying the fundamental principles of molecular interaction. bham.ac.uk
Specific Research Focus on Difluorinated Cycloalkane and Cycloheptane Architectures
Strategies for Carbon-Fluorine Bond Introduction in Cyclic Systems
The formation of carbon-fluorine (C-F) bonds, particularly geminal difluoro groups, on a cycloalkane ring presents a synthetic challenge. Several methodologies have been developed to achieve this transformation, primarily involving the fluorination of a carbonyl precursor.
Direct Fluorination of Cycloheptanone (B156872) Derivatives
The direct α,α-difluorination of cycloheptanone is a primary route to obtaining the 2,2-difluorocycloheptanone precursor. Electrophilic fluorinating reagents are commonly employed for this purpose. One of the most effective and widely used reagents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). researchgate.netnih.gov The reaction typically proceeds via the enol or enolate of the ketone, which attacks the electrophilic fluorine source.
The direct fluorination of cycloheptanone can be achieved by activating the ketone, for instance, by forming its silyl (B83357) enol ether. The subsequent reaction with an electrophilic fluorine source like Selectfluor® can provide the desired 2,2-difluorocycloheptanone. The reaction conditions, such as solvent and temperature, are crucial for achieving good yields and selectivity.
Table 1: Electrophilic Fluorination of Cycloheptanone Derivatives
| Starting Material | Fluorinating Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cycloheptanone silyl enol ether | Selectfluor® | Acetonitrile | Room Temp. | Moderate to Good | General methodology nih.govcore.ac.uk |
Deoxyfluorination Approaches for Cycloalkanols
An alternative strategy for introducing geminal difluoro groups involves the deoxyfluorination of α-hydroxyketones. This method is particularly useful when the corresponding α-hydroxycycloheptanone is readily available. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues, like Deoxo-Fluor®, are commonly used for this transformation. colab.ws PyFluor, a more recent development, offers a low-cost and stable alternative for deoxyfluorination.
The reaction of a 2-hydroxycycloheptanone derivative with a deoxyfluorinating agent replaces the hydroxyl group and the adjacent carbonyl oxygen with two fluorine atoms, leading to the 2,2-difluorocycloheptane skeleton.
Electrophilic and Nucleophilic Fluorination Methods
Beyond the direct fluorination of ketones, other electrophilic and nucleophilic methods are available. Electrophilic fluorination can be performed on a variety of substrates, including enol acetates and enamines, using reagents like Selectfluor®. nih.govcore.ac.uk The mechanism of these reactions is believed to proceed through a polar two-electron process. core.ac.uk
Nucleophilic fluorination methods, while less common for the direct synthesis of α,α-difluoroketones from the corresponding ketone, are crucial in other contexts, such as the synthesis of fluorinated building blocks from other functional groups.
Formation of the Amine Functionality in Fluorinated Cyclic Structures
Once the 2,2-difluorocycloheptanone is in hand, the next critical step is the introduction of the amine group at the C1 position to furnish the target this compound.
Reductive Amination Protocols for Fluorinated Cycloheptanones
Reductive amination is the most direct and widely employed method for converting a ketone to an amine. researchgate.net This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the ketone with an amine source (e.g., ammonia (B1221849), ammonium (B1175870) salts), followed by in situ reduction.
For the synthesis of the primary amine, this compound, 2,2-difluorocycloheptanone is treated with ammonia or an ammonia equivalent, followed by a reducing agent. A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction.
Table 2: Reductive Amination of Fluorinated Cycloheptanones
| Starting Material | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,2-Difluorocycloheptanone | Ammonia | Sodium Borohydride | Methanol | Good | General protocol researchgate.net |
Amine Introduction via Alkylation and Substitution Reactions
While reductive amination is the most common approach, other methods for introducing the amine functionality can be considered. These include nucleophilic substitution reactions on a suitable electrophilic precursor derived from 2,2-difluorocycloheptanone. For instance, the ketone could be reduced to the corresponding alcohol, which is then converted into a good leaving group (e.g., tosylate, mesylate). Subsequent reaction with an amine nucleophile would yield the desired amine. However, this multi-step approach is generally less efficient than direct reductive amination.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The controlled installation of stereocenters is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. The synthesis of enantiomerically pure or enriched this compound would require precise control over the formation of the stereocenter at the C1 position.
Chiral Auxiliaries and Asymmetric Catalysis in Fluorination and Amination
A plausible approach to the stereoselective synthesis of this compound would involve the initial gem-difluorination of a suitable cycloheptanone precursor, followed by a stereoselective amination step.
Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be employed in the amination of a 2,2-difluorocycloheptanone intermediate. For instance, chiral sulfinimines, such as those derived from tert-butanesulfinamide, are well-established precursors for the asymmetric synthesis of chiral amines. thieme-connect.com The reaction of 2,2-difluorocycloheptanone with a chiral sulfinamide would yield a chiral N-sulfinyl imine, which could then be subjected to diastereoselective reduction to afford the desired amine.
Another strategy involves the use of chiral auxiliaries to direct the fluorination itself. Although challenging, the development of chiral fluorinating agents and their use in conjunction with substrates bearing chiral auxiliaries has been an area of active research.
Asymmetric Catalysis: Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. nih.gov A promising strategy for the synthesis of enantioenriched this compound would be the asymmetric hydrogenation of a prochiral imine precursor. nih.gov For example, the condensation of 2,2-difluorocycloheptanone with an amine source could generate an enamine or imine, which could then be asymmetrically reduced using a chiral transition metal catalyst, such as those based on iridium or rhodium. nih.gov
Furthermore, recent advances have demonstrated the asymmetric fluorination of cyclic ketones through dual catalysis systems. nih.govnih.gov This approach combines enamine catalysis with chiral anion phase-transfer catalysis to achieve highly enantioselective fluorination of α-branched cyclohexanones. nih.govnih.gov Adapting this methodology to a cycloheptanone system could provide a direct route to an enantioenriched gem-difluorinated ketone, which could then be converted to the target amine.
Control of Relative and Absolute Stereochemistry in Cyclic Systems
The control of both relative and absolute stereochemistry is crucial when multiple stereocenters are present. In the context of this compound, the primary focus is on the absolute stereochemistry at the C1 position.
The choice of the chiral auxiliary or the chiral catalyst is paramount in determining the absolute stereochemistry of the final product. For instance, in the case of chiral sulfinimine reduction, the use of either the (R)- or (S)-sulfinamide will lead to the formation of the corresponding enantiomer of the amine. Similarly, the enantiomer of the chiral ligand in an asymmetric hydrogenation catalyst will dictate the stereochemical outcome.
The relative stereochemistry would become a factor if additional substituents were present on the cycloheptane ring. In such cases, the directing effects of existing stereocenters and the conformational preferences of the seven-membered ring would play a significant role in the stereochemical outcome of subsequent reactions.
Advanced Synthetic Transformations Involving this compound
Once synthesized, this compound can serve as a versatile building block for the preparation of more complex molecules through functionalization of the amine moiety or modifications of the cycloheptane ring.
Functionalization of the Amine Moiety
The primary amine group in this compound is a key handle for a variety of chemical transformations.
N-Alkylation and N-Acylation: The amine can readily undergo N-alkylation with alkyl halides or reductive amination with aldehydes and ketones to provide secondary and tertiary amines. Acylation with acyl chlorides or anhydrides would yield the corresponding amides. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.
Sulfonamide Formation: Reaction with sulfonyl chlorides would produce sulfonamides, a common functional group in medicinal chemistry.
Imine Formation: Condensation with aldehydes or ketones can lead to the formation of imines, which can act as intermediates for further synthetic manipulations. The synthesis of fluorinated imines is a known process and these intermediates are valuable for preparing other functionalized amines.
A hypothetical reaction scheme for the functionalization of the amine moiety is presented below:
| Reactant | Reagent | Product Type |
| This compound | Alkyl Halide | Secondary/Tertiary Amine |
| This compound | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
| This compound | Acyl Chloride | Amide |
| This compound | Sulfonyl Chloride | Sulfonamide |
Ring Modifications and Annulations
The cycloheptane ring of this compound can also be subjected to various modifications to construct more complex polycyclic systems.
Ring-Closing Reactions: If appropriate functional groups are introduced onto the cycloheptane ring, intramolecular reactions can be used to form bicyclic structures. For example, an intramolecular Heck reaction could be envisioned if an alkenyl or aryl halide is present elsewhere on the ring.
Annulation Reactions: Annulation, the formation of a new ring onto an existing one, provides a powerful tool for building molecular complexity. scripps.edu The Robinson annulation, a classic method for forming a six-membered ring, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. youtube.comyoutube.com While typically applied to ketones, analogous strategies could be developed starting from derivatives of this compound to construct fused ring systems. For instance, a suitably functionalized derivative could undergo a Michael-initiated ring-closure (MIRC) reaction to form a cyclopropane (B1198618) ring. rsc.org
The following table illustrates a hypothetical annulation reaction:
| Starting Material Derivative | Reaction Type | Product |
| Functionalized this compound | Robinson Annulation | Fused Bicyclic System |
| Functionalized this compound | Michael-Initiated Ring-Closure | Spiro or Fused Cyclopropane |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, offers a complete assignment of its complex structure.
¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show complex multiplets due to the conformational flexibility of the seven-membered ring and various coupling interactions. The proton at C1, adjacent to the amine group, would likely appear as a multiplet in the range of 2.9-3.2 ppm. chemicalbook.comoregonstate.edulibretexts.org The twelve protons on the remaining six carbons of the cycloheptane ring (C3 to C7) would produce overlapping multiplets in the upfield region, typically between 1.2 and 2.1 ppm. The NH₂ protons would present as a broad singlet, the chemical shift of which can be variable depending on solvent and concentration.
The proton-decoupled ¹³C NMR spectrum is anticipated to display seven distinct signals, corresponding to the seven carbon atoms in the cycloheptane ring. The carbon atom C2, bonded to two fluorine atoms, would exhibit a characteristic triplet due to one-bond C-F coupling and would be significantly shifted downfield to approximately 120-125 ppm. sci-hub.rulibretexts.org The carbon C1, attached to the nitrogen of the amine group, is expected to resonate around 50-60 ppm. oregonstate.edulibretexts.orgyoutube.com The remaining five methylene (B1212753) carbons (C3-C7) would appear in the range of 20-45 ppm. oregonstate.edunih.gov The specific shifts are influenced by the electron-withdrawing effects of the nearby fluorine and nitrogen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C1-H | ~ 2.9 - 3.2 | - | Multiplet, adjacent to NH₂ and CF₂ |
| -NH₂ | Variable (broad s) | - | Shift and broadening are solvent/concentration dependent |
| C3-H₂ to C7-H₂ | ~ 1.2 - 2.1 | - | Complex, overlapping multiplets |
| C1 | - | ~ 50 - 60 | Carbon attached to the amine group |
| C2 | - | ~ 120 - 125 | Quaternary carbon bonded to two fluorines (triplet due to ¹JCF) |
| C3 - C7 | - | ~ 20 - 45 | Methylene carbons of the cycloheptane ring |
¹⁹F NMR for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of fluorine atoms. biophysics.orgslideshare.net In this compound, the chiral center at C1 renders the two fluorine atoms on the adjacent C2 carbon diastereotopic. beilstein-journals.orgrsc.org This non-equivalence means they are expected to have different chemical shifts. Consequently, the ¹⁹F NMR spectrum should display two distinct signals, each appearing as a doublet due to the strong two-bond geminal coupling (²JFF) between them. nih.gov These signals would likely fall in the typical range for gem-difluoroalkanes.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Fₐ (diastereotopic) | ~ -90 to -110 | Doublet | ²JFF ~ 220-250 |
| Fᵦ (diastereotopic) | ~ -90 to -110 | Doublet |
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons around the seven-membered ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for all protonated carbons (C1, C3-C7).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbon (C2), which would show correlations to the protons on C1, C3, and C7. It would also confirm the assignments of carbons adjacent to the C1-H and other protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is valuable for determining the relative stereochemistry and preferred conformation of the flexible cycloheptane ring.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula and to gain structural information from fragmentation patterns. For this compound (C₇H₁₃F₂N), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺.
The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses. A primary fragmentation pathway for amines is alpha-cleavage, which in this case would involve the loss of a C₅H₁₀ radical to form a [C₂H₃F₂N]⁺ fragment. Other likely fragments would arise from the loss of an amino group (•NH₂), hydrogen fluoride (B91410) (HF), or small hydrocarbon fragments from the ring.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Predicted m/z | Corresponding Fragment Ion | Notes |
|---|---|---|
| 149.10 | [C₇H₁₃F₂N]⁺ | Molecular Ion (M⁺) |
| 150.11 | [C₇H₁₄F₂N]⁺ | Protonated Molecule [M+H]⁺ (in ESI/CI) |
| 130.09 | [C₇H₁₂FN]⁺ | Loss of HF from M⁺ |
| 79.02 | [C₂H₃F₂N]⁺ | Alpha-cleavage product |
X-ray Crystallography for Solid-State Structure and Chiral Purity
X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. nih.gov This technique can determine exact bond lengths, bond angles, and the solid-state conformation of the cycloheptane ring.
Crucially, as this compound is a chiral molecule, X-ray analysis of a crystal of a single enantiomer, or a salt formed with a chiral counter-ion, can be used to determine its absolute configuration (i.e., whether it is the R or S enantiomer). escholarship.orgmdpi.comnih.gov This is achieved through the analysis of anomalous dispersion effects. The resulting crystallographic data also serves as an absolute confirmation of the compound's chemical structure and can attest to its high chiral purity in the crystalline form. aps.org
Table 4: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 7.8 Å, β = 98.5° |
| Volume (ų) | 512.3 |
| Z (Molecules per unit cell) | 2 |
| Calculated Density (g/cm³) | 1.52 |
| Flack Parameter | ~0.0(1) for correct enantiomer |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Chromatographic techniques are essential for assessing the chemical purity and enantiomeric composition of this compound.
Gas Chromatography (GC) can be used to determine the chemical purity of the compound. Due to the basic and polar nature of the primary amine, which can cause peak tailing on standard columns, a specialized basic-deactivated column (e.g., a Carbowax-Amine or similar) is often required for sharp, symmetrical peaks and accurate quantification. sigmaaldrich.comlabrulez.combre.com A flame ionization detector (FID) is typically used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (e.e.) of a chiral sample. The separation is achieved using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose. mdpi.com The two enantiomers (R and S) interact differently with the chiral environment of the column, causing them to elute at different times (retention times). By integrating the areas of the two resulting peaks, the ratio of the enantiomers and thus the enantiomeric excess can be precisely calculated. The use of fluorinated stationary phases can also offer alternative selectivity for separating fluorinated analytes. nih.govresearchgate.netchromatographyonline.com
Table 5: Hypothetical Chiral HPLC Separation Parameters
| Parameter | Hypothetical Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (after derivatization) or CAD |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rₛ) | > 1.5 |
Conformational Analysis of the Difluorocycloheptane Ring System
The conformational landscape of the cycloheptane ring is notably complex, characterized by a series of low-energy twist-chair and chair conformations that are in dynamic equilibrium. The introduction of substituents, such as the geminal fluorine atoms and the amine group in this compound, significantly influences the conformational preferences of the seven-membered ring.
The parent cycloheptane molecule is known to favor a twist-chair conformation as its most stable arrangement, effectively minimizing torsional and angle strain. libretexts.orgslideshare.net This contrasts with the well-known chair conformation of cyclohexane. libretexts.org For cycloheptane, several twist-chair and a slightly higher energy chair conformation exist, with relatively low barriers for interconversion. libretexts.orgresearchgate.net The presence of substituents adds another layer of complexity, as their steric and electronic effects dictate the preferred orientation on the flexible ring system.
In the case of this compound, the gem-difluoro group at the C2 position and the amino group at the C1 position are expected to exert considerable influence on the ring's geometry. The analysis of substituted cyclohexanes provides valuable insights into the potential interactions at play. For instance, in monosubstituted cyclohexanes, there is a strong preference for the substituent to occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orgyoutube.com While the cycloheptane ring is more flexible, similar steric considerations are applicable.
Computational studies on related fluorinated cyclohexanes have demonstrated that fluorine substitution can have a profound impact on molecular conformation. acs.orgnih.gov The high electronegativity of fluorine atoms introduces dipolar repulsions and can lead to unique conformational preferences that are also dependent on the solvent environment. nih.govresearchgate.net
For this compound, several twist-chair conformations are plausible. The relative stability of these conformers will be determined by a balance of factors including:
Torsional Strain: The eclipsing interactions between adjacent C-H and C-C bonds. The twist-chair conformation generally alleviates this strain more effectively than a planar or simple chair form. libretexts.org
Angle Strain: Deviation from the ideal tetrahedral bond angles. The larger cycloheptane ring allows for more flexibility to accommodate non-ideal angles compared to cyclohexane. libretexts.org
Transannular Strain: Non-bonded interactions between atoms across the ring, which can be significant in medium-sized rings. slideshare.net
Steric Interactions: The spatial arrangement of the bulky amino group and the fluorine atoms to minimize repulsive forces. An equatorial-like orientation for the amino group is generally expected to be more stable.
Given the principles observed in related systems, it is likely that the twist-chair conformation of this compound will be the most populated. Within this conformational family, the arrangement that places the amino group in a pseudo-equatorial position to minimize steric hindrance would be favored. The gem-difluoro group, being less sterically demanding than a tert-butyl group, for example, will also influence the local geometry of the ring.
Table 1: Plausible Low-Energy Conformations of the 2,2-Difluorocycloheptane Ring
| Conformation | Key Features | Expected Relative Stability |
| Twist-Chair (TC) | Minimizes torsional and angle strain. The amino group can occupy a pseudo-axial or pseudo-equatorial position. | High |
| Chair (C) | Higher in energy than the twist-chair due to some eclipsing interactions. | Moderate |
| Boat (B) | Generally a higher energy conformation due to flagpole interactions. | Low |
| Twist-Boat (TB) | A flexible form that is an intermediate in the interconversion of other conformations. | Low |
Table 2: Estimated Torsional and Steric Strain Contributions in this compound Conformers
| Interaction | Conformer with Higher Strain | Conformer with Lower Strain | Estimated Energy Difference (kcal/mol) |
| 1,3-Diaxial-like Interaction (Amino Group) | Pseudo-Axial Amino | Pseudo-Equatorial Amino | 1.5 - 2.5 |
| Gauche Interaction (C1-NH2 / C2-F) | Present in all conformers | - | ~0.5 - 1.0 |
| Torsional Strain | Chair / Boat | Twist-Chair | ~1.0 - 2.0 |
Note: The energy values presented are estimations based on data from analogous substituted cycloalkanes and have not been experimentally determined for this compound.
The precise determination of the conformational equilibrium and the energy differences between the various conformers of this compound would necessitate detailed spectroscopic studies, such as variable-temperature NMR, and high-level computational analysis. acs.org Such studies would provide a more definitive picture of the three-dimensional structure of this complex molecule. The synthesis and structural analysis of related fluorinated cycloheptane building blocks has been a subject of research, indicating the growing interest in this class of compounds. researchgate.net
Applications and Biological Research of 2,2 Difluorocycloheptan 1 Amine in Medicinal Chemistry
Role as a Scaffold in Structure-Based Drug Design
In the realm of drug discovery, the concept of a molecular scaffold is central to the design of new therapeutic agents. A scaffold represents the core structural framework of a molecule to which various functional groups can be appended to optimize interactions with a biological target. The 2,2-difluorocycloheptan-1-amine moiety presents a compelling scaffold for structure-based drug design due to several key features. The seven-membered carbocyclic ring provides a larger and more flexible framework compared to more common five- or six-membered rings, allowing for the exploration of more extensive and diverse chemical space.
The introduction of gem-difluoro substitution at the C2 position has profound implications for the molecule's properties. This modification can influence the pKa of the adjacent primary amine at the C1 position, thereby affecting its ionization state at physiological pH and its ability to form crucial hydrogen bonds or salt bridges with target proteins. Furthermore, the strong C-F bonds enhance metabolic stability by blocking potential sites of oxidation, a common metabolic pathway for cyclic amines. The conformational rigidity imparted by the difluoro group can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. These characteristics make this compound an attractive starting point for the development of novel therapeutics across various disease areas.
Investigation as Inhibitors of Lysyl-tRNA Synthetase
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein biosynthesis. acs.orgnih.gov Their indispensable nature and the differences between microbial and human orthologs make them attractive targets for the development of novel antimicrobial agents. acs.orgnih.gov Lysyl-tRNA synthetase (LysRS), in particular, has been a focus for the discovery of new treatments for infectious diseases. acs.orgnih.gov
Targeting Mycobacterium tuberculosis Lysyl-tRNA Synthetase
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses its own LysRS (MtbLysRS) that is essential for its survival. acs.orgnih.gov The development of inhibitors targeting MtbLysRS is a promising strategy to combat this persistent global health threat. acs.orgnih.gov Research in this area has led to the discovery of potent inhibitors, and the structural insights gained from these studies are invaluable for the design of new chemical entities. While direct studies on this compound are not extensively published, its structural features align well with the requirements for MtbLysRS inhibition. The primary amine can mimic the side chain of the natural substrate, lysine, while the difluorinated cycloheptyl ring can occupy hydrophobic pockets within the enzyme's active site. The first crystal structures of M. tuberculosis LysRS have guided medicinal chemistry efforts to optimize inhibitors with enhanced potency and selectivity. acs.org
Structure-Activity Relationship (SAR) Studies for Antimicrobial Activity
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity. In the context of MtbLysRS inhibitors, SAR studies have revealed key determinants for potency. For instance, the nature and substitution pattern of the cyclic amine core significantly influence inhibitory activity.
While specific SAR data for this compound is not available in the public domain, we can infer potential trends from related series of inhibitors. For example, in a series of related compounds targeting MtbLysRS, the introduction of halogens was explored to probe the chemical space and was found to enhance potency. acs.org The table below illustrates hypothetical SAR data based on published findings for analogous series, demonstrating how modifications to a core structure can impact enzyme inhibition and antibacterial activity.
| Compound ID | R1 Group | R2 Substitution | MtbLysRS IC₅₀ (µM) | M. tuberculosis MIC (µM) |
| 1 | Cyclohexyl | H | >10 | >10 |
| 2 | Cycloheptyl | H | 5.2 | 8.1 |
| 3 | 2,2-Difluorocycloheptyl | H | 1.5 | 2.3 |
| 4 | Cycloheptyl | 4-Chloro | 0.8 | 1.1 |
| 5 | 2,2-Difluorocycloheptyl | 4-Chloro | 0.4 | 0.7 |
This table presents hypothetical data for illustrative purposes based on trends observed in related inhibitor series.
The data illustrates that moving from a cyclohexyl to a larger cycloheptyl ring can improve activity. The introduction of difluoro substitution on the cycloheptyl ring is hypothesized to further enhance both enzyme inhibition (lower IC₅₀) and whole-cell activity (lower MIC), likely due to improved binding interactions and physicochemical properties. Further substitution on the scaffold, such as with a chloro group, could lead to even greater potency. acs.org
Mechanistic Insights into Enzyme Inhibition
The mechanism of inhibition for this class of compounds typically involves competitive binding with respect to the natural substrate, lysine. The primary amine of this compound would be expected to occupy the same binding pocket as the ε-amino group of lysine. The difluorinated cycloheptyl ring would then extend into an adjacent hydrophobic region of the active site. The stability of the enzyme-inhibitor complex is a key determinant of the inhibitor's potency. The gem-difluoro group can enhance binding affinity through several mechanisms, including the formation of favorable electrostatic interactions with the protein backbone or by modulating the conformation of the cycloheptyl ring to better fit the binding site. Understanding these molecular interactions at the atomic level, often through X-ray crystallography, is crucial for designing next-generation inhibitors with improved efficacy.
Research as Modulators of Other Biological Targets
The versatility of the this compound scaffold extends beyond antimicrobial applications. Its structural features make it a candidate for interaction with other protein targets relevant to human diseases.
MDM2 Inhibitors
The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor protein. nih.gov In many cancers where p53 is not mutated, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. nih.govnih.gov The development of small molecule inhibitors that block the MDM2-p53 interaction is a major focus in oncology research. nih.govnih.gov Privileged structures for MDM2 inhibition often feature a core scaffold that can effectively mimic the presentation of key amino acid residues of p53, namely phenylalanine, tryptophan, and leucine, which insert into a deep hydrophobic cleft on the surface of MDM2.
The this compound scaffold, when appropriately functionalized, could serve as a novel core for the design of MDM2 inhibitors. The cycloheptyl ring could be elaborated with substituents that mimic the key hydrophobic residues of p53. The amine functionality provides a convenient handle for the introduction of additional chemical diversity to optimize binding affinity and pharmacokinetic properties. The inherent three-dimensionality and conformational properties of the difluorinated seven-membered ring could offer advantages in presenting the necessary pharmacophoric elements in the correct spatial orientation for potent inhibition of the MDM2-p53 interaction.
Type II NADH Dehydrogenase (NDH-2) Inhibitors
Type II NADH dehydrogenase (NDH-2) is a crucial enzyme in the respiratory chain of many pathogens, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govacs.org As this enzyme is absent in mammals, it represents a promising target for the development of novel antibacterial agents. nih.govacs.org Several classes of NDH-2 inhibitors have been identified, including quinolinyl pyrimidines and 2-mercapto-quinazolinones. nih.govacs.orgnih.gov
Structure-activity relationship (SAR) studies on these inhibitor classes have revealed the importance of a hydrophobic moiety for potent activity. researchgate.netbiorxiv.org For instance, in the 2-mercapto-quinazolinone series, compounds with larger cycloalkyl groups, such as cyclohexyl and cycloheptyl, demonstrated strong whole-cell activity against Mtb. researchgate.net This suggests that the hydrophobic pocket of the enzyme can accommodate bulky substituents. The cryo-EM structure of Mtb NDH-2 bound to a 2-mercapto-quinazolinone inhibitor confirmed that the cyclohexyl group occupies a hydrophobic pocket formed by residues such as Met367, Phe384, and Val379. biorxiv.org
The incorporation of this compound into such inhibitor scaffolds is a logical next step in their optimization. The gem-difluoro group would significantly alter the electronic properties of the cycloheptyl ring, potentially leading to favorable interactions with the protein. Furthermore, the increased metabolic stability often associated with fluorination could address the issue of significant oxidation of the cycloalkyl ring observed in metabolic studies of first-generation inhibitors. researchgate.net
Table 1: Comparison of Cycloalkyl Moieties in a Hypothetical NDH-2 Inhibitor Series
| R-Group | Predicted Lipophilicity (cLogP) | Predicted Metabolic Stability | Key Features |
| Cycloheptyl | High | Moderate (potential for oxidation) | Bulky hydrophobic group |
| 2,2-Difluorocycloheptyl | Moderate-High | High (blocked oxidative metabolism) | Electron-withdrawing, potential for unique interactions |
This table presents predicted trends based on established medicinal chemistry principles.
Mitofusin Activators and Mitochondrial Dynamics Modulation
Mitochondrial dynamics, the balance between mitochondrial fusion and fission, is critical for cellular health. Mitofusins (MFN1 and MFN2) are key proteins that mediate the fusion of the outer mitochondrial membrane. nih.gov Dysregulation of mitofusin activity is implicated in various diseases, including neurodegenerative disorders like Charcot-Marie-Tooth disease type 2A (CMT2A). nih.gov Consequently, small-molecule activators of mitofusins have emerged as a potential therapeutic strategy. nih.govacs.org
Several chemical classes of mitofusin activators have been identified, which function by mimicking amino acid side chains to induce a pro-fusion conformational change in the mitofusin proteins. nih.govresearchgate.net The structure-activity relationships of these activators often highlight the importance of specific hydrophobic groups to achieve potency and desirable pharmacokinetic properties. acs.org For example, in a series of phenylhexanamide activators, the cyclohexanol (B46403) group was found to be a major determinant of liver microsomal stability. acs.org
Histone Deacetylase (HDAC) Inhibition Studies
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. wikipedia.org HDAC inhibitors have been successfully developed as anti-cancer agents and are being investigated for a range of other diseases, including inflammatory and neurodegenerative disorders. wikipedia.orgnih.gov A typical HDAC inhibitor consists of three parts: a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.
Influence of Geminal Difluorination on Molecular Interactions and Biological Recognition
Impact on Hydrogen Bonding and Electrostatic Interactions
The replacement of a methylene (B1212753) group (CH2) with a geminal difluoro group (CF2) has profound effects on the electronic properties of a molecule. The high electronegativity of fluorine atoms leads to a strong polarization of the C-F bonds, creating a local dipole. While the CF2 group itself is not a classical hydrogen bond acceptor, the fluorine atoms can participate in weak hydrogen bonds and other electrostatic interactions with protein targets.
Furthermore, the introduction of the CF2 group adjacent to the amine in this compound significantly lowers the basicity (pKa) of the amine due to the inductive electron-withdrawing effect of the fluorine atoms. nih.govresearchgate.net This modulation of pKa can be crucial for optimizing a drug's pharmacokinetic and pharmacodynamic properties, as it affects the ionization state of the molecule at physiological pH. A lower pKa can reduce unwanted interactions with off-target proteins and improve cell permeability.
Table 2: Predicted pKa Values of Cycloalkylamines
| Compound | Predicted pKa | Change from Non-fluorinated |
| Cycloheptan-1-amine | ~10.5 | - |
| This compound | ~8.5 | ~ -2.0 |
This table presents predicted pKa values based on the known effects of alpha-fluorination on amines. nih.govresearchgate.net
Steric Effects in Protein-Ligand Binding
The seven-membered ring of cycloheptane (B1346806) is known for its conformational flexibility, being able to adopt several low-energy conformations. The introduction of a gem-difluoro group can influence this conformational preference. rsc.orgnih.govdiva-portal.org The C-F bonds are longer than C-H bonds, and the fluorine atoms are larger than hydrogen atoms, leading to distinct steric requirements. This can favor specific conformations of the ring, which may be beneficial for binding to a protein target by pre-organizing the molecule into a bioactive conformation. This conformational constraint can reduce the entropic penalty of binding, potentially leading to higher affinity. nih.gov The unique steric profile of the 2,2-difluorocycloheptyl group can be exploited to achieve selective binding to a target protein over other related proteins.
Modulation of Bioisosteric Replacements
The gem-difluoroalkyl group is a well-established bioisostere for a carbonyl group (C=O). nih.gov This is due to the similar steric volume and the ability of the CF2 group to mimic the electrostatic potential of a carbonyl. The replacement of a ketone with a gem-difluoro group can improve the metabolic stability and pharmacokinetic profile of a drug candidate by removing a potential site of reduction. princeton.edu Therefore, this compound can be seen as a bioisosteric equivalent of an aminoketone.
Furthermore, the difluoromethylene group can also serve as a bioisostere for an ether oxygen. nih.gov This replacement can alter the hydrogen bonding capacity and conformational preferences of a molecule in a predictable way. The ability of the 2,2-difluorocycloheptyl moiety to act as a bioisostere for various functional groups makes this compound a versatile building block in medicinal chemistry for the optimization of lead compounds. researchgate.netchemrxiv.org
Theoretical and Computational Chemistry Studies of 2,2 Difluorocycloheptan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of a molecule. For 2,2-Difluorocycloheptan-1-amine, these methods would provide invaluable insights into its behavior at a molecular level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netdntb.gov.ua It is frequently employed to determine optimized geometries, vibrational frequencies, and electronic properties of molecules. researchgate.net
For this compound, DFT calculations, likely using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p)), would be the first step in a computational investigation. researchgate.net These calculations would aim to identify the most stable conformation of the molecule by optimizing the geometry of various possible isomers. The cycloheptane (B1346806) ring is known for its conformational flexibility, with several low-energy conformations such as the twist-chair, chair, boat, and twist-boat. researchgate.netresearchgate.net The presence of the gem-difluoro group at the C2 position and the amine group at the C1 position would significantly influence the relative energies of these conformers.
The electron-withdrawing nature of the two fluorine atoms would affect the electron density distribution across the cycloheptane ring. DFT calculations would quantify this effect, providing details on bond lengths, bond angles, and dihedral angles. For instance, the C-F bonds are expected to be polarized, and this would, in turn, influence the properties of the adjacent C1-amine group.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability.
For this compound, FMO analysis would be crucial in predicting its reactivity. The lone pair of electrons on the nitrogen atom of the amine group would likely contribute significantly to the HOMO, making this site nucleophilic and prone to reactions with electrophiles. The gem-difluoro group, being strongly electron-withdrawing, would lower the energy of the LUMO, potentially making the C2 carbon more susceptible to nucleophilic attack under certain conditions.
A hypothetical representation of the HOMO-LUMO analysis is presented in the table below. The actual energy values would require specific DFT calculations.
| Orbital | Probable Location of High Electron Density | Implied Reactivity |
| HOMO | Primarily on the nitrogen atom of the amine group. | Nucleophilic character, site for protonation and reaction with electrophiles. |
| LUMO | Distributed around the C-F bonds and the C2 carbon. | Electrophilic character at the C2 position. |
| HOMO-LUMO Gap | Would determine the molecule's overall kinetic stability. | A smaller gap would suggest higher reactivity. |
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide a static picture of the molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational landscape.
The seven-membered ring of cycloheptane is highly flexible, and identifying its preferred conformations is a complex task. researchgate.netresearchgate.net For this compound, a thorough conformational analysis would be necessary to understand its three-dimensional structure. This would typically involve a systematic search of the potential energy surface.
The most stable conformation of cycloheptane is generally the twist-chair. researchgate.net However, the bulky and electronegative substituents in this compound would likely alter this preference. The gem-difluoro group introduces significant steric and electronic effects. researchgate.netnih.gov Studies on other gem-difluorinated cycloalkanes have shown that these groups can influence the ring's conformation to minimize dipole moments and steric strain. researchgate.net
A computational search would likely identify several low-energy conformers, and their relative populations at a given temperature could be estimated using the Boltzmann distribution. This information is critical as the observed properties of the compound are an average over all populated conformations.
Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles change over time.
For this compound, an MD simulation would show the transitions between different conformations of the cycloheptane ring. It would also reveal the dynamics of the amine group, such as its rotation and its potential for forming hydrogen bonds with solvent molecules. The flexibility of the seven-membered ring and the interactions of the fluorine and amine substituents would be key features to observe in these simulations.
In Silico Approaches in Drug Design and Optimization
The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group is a particularly interesting motif in this context. researchgate.netsci-hub.ru
In silico approaches, which utilize computational methods, would be instrumental in evaluating the potential of this compound as a scaffold in drug design. Molecular docking studies, for example, could be used to predict how this molecule might bind to the active site of a target protein. The conformational preferences determined from DFT and MD studies would be crucial for accurate docking predictions.
The physicochemical properties of this compound, such as its pKa, logP, and aqueous solubility, can also be predicted using computational models. Research on other functionalized gem-difluorinated cycloalkanes has shown that the CF2 group has a defined influence on the acidity and basicity of nearby functional groups. researchgate.net These in silico predictions can guide the synthesis and experimental testing of new drug candidates based on the this compound scaffold.
Molecular Docking for Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This technique is widely employed in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein. frontiersin.orgnih.gov
Given the primary amine structure of this compound, a plausible theoretical target for molecular docking studies is Monoamine Oxidase (MAO). nih.gov MAO enzymes are responsible for the oxidative deamination of neurotransmitters and are significant targets for drugs treating depression and neurodegenerative diseases. nih.govmdpi.com Docking simulations could be performed using software like AutoDock to predict the binding affinity and pose of this compound within the active sites of both MAO-A and MAO-B isoforms. nih.govtandfonline.com
The study would involve preparing the three-dimensional structure of the ligand and the crystal structures of the MAO-A and MAO-B enzymes, which are available from the Protein Data Bank. tandfonline.com The docking algorithm would then explore various conformations of the ligand within the enzyme's binding pocket to identify the most energetically favorable interactions. Key interactions to analyze would include hydrogen bonds between the amine group of the ligand and amino acid residues in the active site, as well as hydrophobic interactions involving the cycloheptyl ring. The gem-difluoro group could also participate in hydrogen bonding or other electrostatic interactions, potentially influencing binding selectivity and affinity.
A hypothetical outcome of such a docking study is presented in the table below, illustrating the kind of data that would be generated.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues |
| MAO-A | -6.8 | 3.5 | Tyr407, Tyr444, Gln215 |
| MAO-B | -7.5 | 1.2 | Tyr398, Tyr435, Ile199 |
This table is a hypothetical representation of potential molecular docking results for illustrative purposes.
The results might suggest a higher binding affinity for MAO-B, driven by a better fit within the hydrophobic pocket of the active site. nih.gov Such findings would provide a rationale for the synthesis and experimental testing of this compound and its derivatives as potential MAO inhibitors. nih.gov
Pharmacophore Generation and Virtual Screening
A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups. youtube.com For a molecule like this compound, a pharmacophore model could be generated based on its structure and potential interactions with a target.
For instance, considering its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), another enzyme that interacts with amino-containing compounds, a pharmacophore model could be developed. nih.govgoogle.com Such a model would likely consist of a hydrogen bond donor feature for the amine group and a hydrophobic feature representing the cycloheptyl ring. nih.gov
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify other molecules with similar pharmacophoric features that might also bind to the same target. nih.gov This is a rapid and cost-effective method for identifying novel hit compounds. nih.gov The process involves filtering databases of chemical structures to find those that match the defined pharmacophore query.
A hypothetical pharmacophore model for this compound and the results of a subsequent virtual screening are outlined in the table below.
| Pharmacophoric Feature | Coordinates (Hypothetical) | Number of Hits in Virtual Screen | Example Hit Compound Scaffold |
| Hydrogen Bond Donor | X: 1.2, Y: 3.4, Z: 5.6 | 15,234 | Substituted Cyclohexanamines |
| Hydrophobic Center | X: 4.5, Y: 1.8, Z: 2.1 | 8,765 | Bicyclic Amines |
This table presents hypothetical data from a pharmacophore modeling and virtual screening study.
The hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, to refine the list of potential candidates for experimental validation. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for bioactivity. nih.govmdpi.com
To develop a QSAR model for a series of analogs of this compound, one would first need to synthesize and test a set of related compounds for a specific biological activity, for instance, their inhibitory activity against a particular enzyme. nih.govresearchgate.net Structural modifications could include varying the ring size, the position and number of fluorine atoms, and adding substituents to the amine or the ring.
For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com A statistical method, such as multiple linear regression or partial least squares, would then be used to build an equation that correlates the descriptors with the observed biological activity. nih.gov
A hypothetical QSAR equation for a series of cycloalkylamine derivatives might look like this:
pIC₅₀ = 0.75 * logP - 0.23 * V + 0.98 * HBD + 2.54
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the lipophilicity of the compound.
V is the molecular volume.
HBD is the number of hydrogen bond donors.
The quality of the QSAR model is assessed by its statistical robustness and its ability to predict the activity of an external set of test compounds. mdpi.com
| Compound Series | Key Descriptors | Resulting QSAR Model (Hypothetical) | Predictive Power (r²) |
| Difluorocycloalkylamines | Lipophilicity (logP), Molecular Volume (V), Hydrogen Bond Donors (HBD) | pIC₅₀ = f(logP, V, HBD) | 0.85 |
This table provides a hypothetical overview of a QSAR study.
A successful QSAR model can guide the design of more potent analogs by indicating the optimal values for key descriptors. nih.gov For example, the model might suggest that increasing lipophilicity while maintaining a moderate molecular volume would lead to enhanced biological activity.
Future Research Directions and Unexplored Avenues for 2,2 Difluorocycloheptan 1 Amine
Development of Novel Stereoselective Synthetic Pathways
There is currently no publicly available research detailing the development of novel stereoselective synthetic pathways for 2,2-Difluorocycloheptan-1-amine. The creation of specific stereoisomers of a molecule is critical in medicinal chemistry and drug discovery, as different enantiomers and diastereomers can exhibit vastly different biological activities and toxicological profiles. The absence of established methods for the controlled synthesis of the various stereoisomers of this compound means that a crucial first step in evaluating its potential has not yet been taken. Future research would need to focus on developing and optimizing synthetic routes that provide access to enantiomerically pure forms of the compound.
Exploration of Diverse Biological Target Classes
The exploration of this compound against diverse biological target classes remains an uninvestigated area. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. The gem-difluoro group on the cycloheptane (B1346806) ring, combined with the amine functionality, suggests that this compound could potentially interact with a range of biological targets, including enzymes and receptors. However, without any published screening data or biological evaluations, its therapeutic potential is entirely speculative.
Advanced Fluorine-Specific Labeling and Imaging Probes
The use of this compound in the development of advanced fluorine-specific labeling and imaging probes has not been reported. The presence of fluorine-19, a stable isotope with a high gyromagnetic ratio and 100% natural abundance, makes it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy and imaging. Fluorinated compounds are therefore valuable as probes in biomedical research. The potential of this compound as a building block for such probes is yet to be explored, and research would be required to determine its suitability for these applications.
Q & A
Q. What are the environmental risks of this compound, and how can they be minimized?
- Methodological Answer : The compound’s environmental toxicity (e.g., aquatic toxicity) requires containment via fume hoods and double-contained waste systems. Follow OECD guidelines for biodegradability testing and avoid release into waterways. Use green chemistry alternatives (e.g., catalytic fluorination) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
